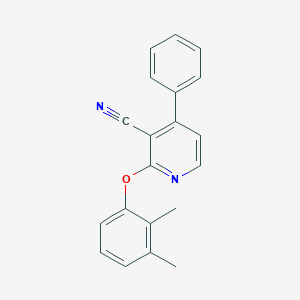
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group, making it a versatile molecule for synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of α,β-unsaturated carboxylic acids using diazo compounds or ylides. The stereoselective formation of the cyclopropane ring is crucial, and this can be controlled using chiral catalysts or auxiliaries .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of enantioselective catalysts is essential to ensure the desired stereochemistry is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
Applications De Recherche Scientifique
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a conformationally restricted analog of natural amino acids, useful in studying protein structure and function.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring provides a rigid structure that can mimic the conformation of natural substrates, allowing it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-Bromocyclopropanecarboxylic acid
- (1S,2R)-2-Hydroxycyclopropanecarboxylic acid
- (1S,2R)-2-Methylcyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is unique due to its carbamoyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropane derivatives. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
15982-33-9 |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
(1R,2S)-2-carbamoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m0/s1 |
Clé InChI |
WYCFAOQMGVSOAG-STHAYSLISA-N |
SMILES |
C1C(C1C(=O)O)C(=O)N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(=O)O)C(=O)N |
SMILES canonique |
C1C(C1C(=O)O)C(=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYBENZYL)-2,4-DIOXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-1(2H)-YL]ACETAMIDE](/img/structure/B2846025.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)


![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)
![10-(4-methylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2846041.png)


![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)

